molecular formula C24H17ClN2O4 B15074268 2-((4-Chlorobenzyl)oxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide CAS No. 881660-28-2

2-((4-Chlorobenzyl)oxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide

Cat. No.: B15074268
CAS No.: 881660-28-2
M. Wt: 432.9 g/mol
InChI Key: BRFBAJGJJXELHG-LGJNPRDNSA-N
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Description

2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a 4-chlorobenzyl group, a chromen-4-one moiety, and a benzohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide typically involves a multi-step process:

    Formation of 4-chlorobenzyl chloride: This step involves the chlorination of benzyl alcohol to produce 4-chlorobenzyl chloride.

    Synthesis of 4-chlorobenzyl ether: The 4-chlorobenzyl chloride is then reacted with a suitable phenol derivative to form the 4-chlorobenzyl ether.

    Preparation of chromen-4-one derivative: The chromen-4-one moiety is synthesized through a cyclization reaction involving salicylaldehyde and an appropriate diketone.

    Formation of benzohydrazide: Benzohydrazide is prepared by the reaction of benzoic acid hydrazide with an aldehyde or ketone.

    Final coupling reaction: The final step involves the condensation of the 4-chlorobenzyl ether with the chromen-4-one derivative and benzohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chromen-4-one moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting hydrolases and oxidoreductases.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it targets enzymes involved in cell proliferation.

    Pathway Modulation: It can modulate signaling pathways by interacting with key proteins, thereby affecting cellular processes such as apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • **2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
  • **4-Chlorobenzylidene-4H-chromen-3-ylhydrazone
  • **4-Chlorobenzylidene-4H-chromen-3-ylhydrazide

Uniqueness

2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide stands out due to its unique combination of a 4-chlorobenzyl group, chromen-4-one moiety, and benzohydrazide linkage. This structural arrangement imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

881660-28-2

Molecular Formula

C24H17ClN2O4

Molecular Weight

432.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C24H17ClN2O4/c25-18-11-9-16(10-12-18)14-30-22-8-4-2-6-20(22)24(29)27-26-13-17-15-31-21-7-3-1-5-19(21)23(17)28/h1-13,15H,14H2,(H,27,29)/b26-13+

InChI Key

BRFBAJGJJXELHG-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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